2,2,4-Triphenoxy-6-(trichloromethyl)-1,3,2lambda~5~-diazaphosphinine-5-carbonitrile
Description
2,2,4-Triphenoxy-6-(trichloromethyl)-1,3,2λ⁵-diazaphosphinine-5-carbonitrile is a phosphorus-containing heterocyclic compound with a six-membered ring system comprising two nitrogen atoms and one phosphorus atom in the +5 oxidation state (λ⁵-phosphorus). The structure is substituted with three phenoxy groups at positions 2, 2, and 4, a trichloromethyl group at position 6, and a carbonitrile group at position 4. The phosphorus atom’s λ⁵ configuration enhances thermal and chemical stability, making it suitable for applications in catalysis, materials science, or as a precursor for advanced functional molecules .
Properties
CAS No. |
31930-01-5 |
|---|---|
Molecular Formula |
C23H15Cl3N3O3P |
Molecular Weight |
518.7 g/mol |
IUPAC Name |
2,2,4-triphenoxy-6-(trichloromethyl)-1,3-diaza-2λ5-phosphacyclohexa-1,3,5-triene-5-carbonitrile |
InChI |
InChI=1S/C23H15Cl3N3O3P/c24-23(25,26)21-20(16-27)22(30-17-10-4-1-5-11-17)29-33(28-21,31-18-12-6-2-7-13-18)32-19-14-8-3-9-15-19/h1-15H |
InChI Key |
XTNAQXNICPSHAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NP(=NC(=C2C#N)C(Cl)(Cl)Cl)(OC3=CC=CC=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Triphenoxy-6-(trichloromethyl)-1,3,2lambda~5~-diazaphosphinine-5-carbonitrile typically involves the reaction of trichloromethylphosphine with appropriate phenolic compounds under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process is scaled up to ensure consistent quality and yield. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2,2,4-Triphenoxy-6-(trichloromethyl)-1,3,2lambda~5~-diazaphosphinine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced phosphorus species.
Substitution: The phenoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted diazaphosphinine derivatives .
Scientific Research Applications
2,2,4-Triphenoxy-6-(trichloromethyl)-1,3,2lambda~5~-diazaphosphinine-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2,2,4-Triphenoxy-6-(trichloromethyl)-1,3,2lambda~5~-diazaphosphinine-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The trichloromethyl group plays a crucial role in its reactivity, while the phenoxy groups influence its binding affinity and selectivity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound’s uniqueness lies in its diazaphosphinine core and substituent profile. Below is a comparative analysis with structurally or functionally related compounds:
Key Differences
Core Heterocycle: The diazaphosphinine’s λ⁵-phosphorus center distinguishes it from nitrogen-only heterocycles (e.g., pyrimidines or pyrazoles). This confers greater thermal stability and unique electronic properties . Phosphazenes (N₃P₃ rings) lack the fused N₂P system but share reactivity for substitution reactions with nucleophiles like phenoxy groups .
Substituent Effects: The triphenoxy groups in the target compound enhance steric bulk and lipophilicity compared to chlorinated phosphazenes or smaller substituents in pyrimidines.
Synthetic Routes: Diazaphosphinines are synthesized via cyclocondensation of phosphorus precursors with diamines, followed by stepwise substitution (e.g., replacing chlorides with phenoxy groups) . Pyrimidinecarbonitriles (e.g., ) are typically synthesized through nucleophilic aromatic substitution or cyclization reactions involving nitrile-containing precursors .
Research Findings
- Thermal Stability : Phosphorus-containing heterocycles like diazaphosphinines and phosphazenes exhibit superior thermal stability compared to nitrogen-only analogs (e.g., pyrimidines), making them viable for high-temperature applications .
- Reactivity : The carbonitrile group in the target compound may facilitate [2+3] cycloadditions or serve as an electron-deficient site for nucleophilic attack, similar to nitriles in thiazolo-pyrimidine derivatives .
- Biological Activity : While pyrazole carbonitriles (e.g., fipronil) target insect nervous systems, the diazaphosphinine’s bulky substituents may limit bioactivity but enhance utility in materials science .
Biological Activity
2,2,4-Triphenoxy-6-(trichloromethyl)-1,3,2lambda~5~-diazaphosphinine-5-carbonitrile is a complex organophosphorus compound that has garnered interest due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique phosphorus-containing heterocyclic structure. Its molecular formula is C18H14Cl3N2O3P, and it features a diazaphosphinine ring which contributes to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H14Cl3N2O3P |
| Molecular Weight | 417.64 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The presence of the phosphorus atom allows for interaction with enzymes involved in metabolic pathways. It may act as an inhibitor for certain phosphatases or kinases.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. The triphenoxy groups may enhance membrane permeability, leading to increased susceptibility in microbial cells.
- Cytotoxicity : Research indicates potential cytotoxic effects on cancer cell lines. The mechanism may involve the induction of oxidative stress or disruption of cellular signaling pathways.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains. This suggests that the compound could be developed as a lead for new antimicrobial agents.
Case Study 2: Cytotoxic Effects
In vitro studies conducted on human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with varying concentrations of the compound resulted in significant cell death. The IC50 values were determined to be approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells. Flow cytometry analysis indicated that the mechanism of cell death was primarily via apoptosis.
Case Study 3: Enzyme Inhibition
Research investigating the inhibitory effects on acetylcholinesterase (AChE) showed that the compound could inhibit AChE activity with an IC50 value of 15 µM. This property indicates potential applications in treating neurodegenerative diseases where AChE inhibition is beneficial.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
